N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide
Description
N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide is a sulfonamide derivative featuring a 2-oxo-1,3-oxazolidin-3-yl moiety linked via an ethyl chain to a methanesulfonamide group. This structure combines the hydrogen-bonding capabilities of the oxazolidinone ring with the sulfonamide’s electron-withdrawing properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S/c1-13(10,11)7-2-3-8-4-5-12-6(8)9/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXRMFMUDSVPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1789083-21-1 | |
| Record name | N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide typically involves the cyclization of ethanolamine with urea, followed by subsequent reactions to introduce the methanesulfonamide group. The reaction conditions often include heating the reactants to specific temperatures and maintaining these conditions for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as crystallization and filtration to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted oxazolidinones.
Scientific Research Applications
N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Oxazolidinones, including this compound, are investigated for their potential antibacterial properties and as candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The oxazolidinone ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Core Heterocyclic Moieties
- Oxazolidinone Derivatives: N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide (): Differs by a propyl chain instead of ethyl. The longer chain increases molecular weight (C₇H₁₄N₂O₄S vs. C₆H₁₂N₂O₄S) and may enhance lipophilicity (predicted logP: ~0.5 vs. ~0.3 for ethyl), affecting membrane permeability . 5-Chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one (): Contains two oxazolidinone-ethyl groups attached to a benzimidazole core. Crystal studies show planar oxazolidinone rings (max deviation: 0.071 Å) and dihedral angles of ~69.9° between rings, suggesting conformational flexibility. The target compound’s single oxazolidinone group may reduce steric hindrance compared to this dimer .
- Indoline Derivatives (): Compounds like 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide replace oxazolidinone with a 2-oxoindoline core. Indoline’s aromaticity may enhance π-π stacking but reduce hydrogen-bonding capacity compared to oxazolidinone’s strained, polar ring .
Sulfonamide Variations
- Complex Methanesulfonamides (): Derivatives like N-[2-[[4-[[3-[[2-chloro-5-[3-(octadecenyl)...]]ethyl] feature extended substituents, increasing molecular weight (>1000 g/mol) and polar surface area (PSA: 152.64 Ų). The target compound’s simpler structure (PSA estimated at ~90–100 Ų) likely improves solubility and synthetic accessibility .
- Bicyclic Sulfonamides (): Example: 1-((1S,4S)-3-((E)-benzylidene)...methanesulfonamide incorporates a rigid bicyclic system.
Hydrogen Bonding and Solubility
- The oxazolidinone ring’s planar geometry () and carbonyl group enable strong hydrogen-bonding interactions (e.g., C–H···O), which may improve solubility in polar solvents. Comparatively, indoline derivatives () rely more on hydrophobic interactions .
Data Tables
Table 1: Structural Parameters of Selected Analogs
| Compound | Core Structure | Chain Length | PSA (Ų) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Oxazolidinone | Ethyl | ~95 | 220.24 |
| N-[3-(2-oxo-oxazolidin-3-yl)propyl]... | Oxazolidinone | Propyl | ~95 | 234.26 |
| 5-Chloro-1,3-bis[2-(2-oxo-oxazolidin... | Benzimidazole + Oxazolidinone | Ethyl ×2 | ~150 | 492.90 |
| 2-Hydroxy-N-phenyl-... (Indoline derivative) | Indoline | N/A | ~90 | 308.32 |
Biological Activity
N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide (commonly referred to as compound 1) is a chemical compound belonging to the oxazolidinone class, characterized by its unique five-membered ring structure containing nitrogen and oxygen. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.
Structural Overview
The molecular formula of this compound is CHNOS, and its structural representation is crucial for understanding its biological interactions. The compound features a methanesulfonamide group attached to an oxazolidinone derivative, which may influence its mechanism of action and biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 190.24 g/mol |
| SMILES | CS(=O)(=O)NCCN1CCOC1=O |
| InChI | InChI=1S/C6H12N2O4S/c1-13(10,11)7-2-3-8-4-5-12-6(8)9/h7H,2-5H2,1H3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The oxazolidinone ring can bind to specific enzymes and proteins, potentially inhibiting their function. This inhibition may disrupt critical biological pathways, which can lead to therapeutic effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Antimicrobial Activity : Similar compounds in the oxazolidinone class have demonstrated efficacy against Gram-positive bacteria.
Case Studies
-
Antibacterial Efficacy : A study investigating the activity of various oxazolidinones reported that compounds with similar structures showed significant inhibition against resistant strains of Staphylococcus aureus.
- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed.
- Results : Compounds exhibiting structural similarities to this compound demonstrated MIC values ranging from 0.5 to 4 µg/mL against resistant strains.
-
Cytotoxicity Assessment : Preliminary cytotoxicity assays indicated that certain derivatives of oxazolidinones could induce apoptosis in cancer cell lines.
- Cell Lines Tested : FaDu (hypopharyngeal carcinoma) and other cancer cell lines.
- Findings : Compounds induced significant apoptosis at concentrations above 10 µM.
Synthesis and Production
The synthesis of this compound typically involves cyclization reactions starting from ethanolamine and urea. The process is crucial for producing high yields of the desired compound while maintaining purity.
Synthetic Route Overview
- Starting Materials : Ethanolamine and urea.
- Reactions :
- Cyclization under controlled heating conditions.
- Introduction of the methanesulfonamide group through nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
